molecular formula C6H8O3 B184012 (R)-3-Oxocyclopentanecarboxylic acid CAS No. 13012-38-9

(R)-3-Oxocyclopentanecarboxylic acid

Cat. No. B184012
CAS RN: 13012-38-9
M. Wt: 128.13 g/mol
InChI Key: RDSNBKRWKBMPOP-SCSAIBSYSA-N
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Description

This usually involves the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Polymorphism and Hydrogen Bonding Studies

(R)-3-Oxocyclopentanecarboxylic acid and its derivatives have been used to study polymorphism and hydrogen bonding in various compounds. For instance, 3,4-pyridinedicarboxylic acid, a compound with structural similarities to (R)-3-Oxocyclopentanecarboxylic acid, has been extensively studied for its polymorphic forms and hydrogen bonding patterns. Such studies are crucial for understanding the structural and functional properties of pharmaceutical compounds (Evans et al., 2008).

Catalysis in Organic Reactions

Oxo-rhenium complexes have been used in the deoxygenation of carbonyl compounds using an alcohol as a green solvent/reducing agent, showing that (R)-3-Oxocyclopentanecarboxylic acid derivatives could play a crucial role in catalysis for organic synthesis (Bernardo & Fernandes, 2016).

Biotechnological Conversion

The compound has applications in biotechnological conversion processes. For example, (R)-3-hydroxycarboxylic acids were efficiently prepared from bacterial polyhydroxyalkanoates (PHAs), showing that (R)-3-Oxocyclopentanecarboxylic acid could be involved in the production of enantiomerically pure compounds, which are valuable in the pharmaceutical industry (Ruth et al., 2007).

Medical Applications

Studies have indicated the potential medical applications of (R)-3-Oxocyclopentanecarboxylic acid derivatives. For instance, analogs of this compound were used in the synthesis and biological efficacy testing of near-infrared photosensitizers for cancer treatment (Patel et al., 2016).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions based on the current knowledge of the compound. It could include potential applications, modifications, or areas of study.


properties

IUPAC Name

(1R)-3-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNBKRWKBMPOP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357557
Record name (R)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Oxocyclopentanecarboxylic acid

CAS RN

13012-38-9
Record name (R)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Oxocyclopentanecarboxylic acid
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(R)-3-Oxocyclopentanecarboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
10
Citations
D Ma, J Ma, L Dai - Tetrahedron: Asymmetry, 1997 - Elsevier
(1S,3R)-Aminocyclopentane-1,3-dicarboxylic acid 1, a widely used metabotropic glutamate receptor agonist has been synthesized. Hydrolysis followed by Curtius rearrangement of 5 …
Number of citations: 35 www.sciencedirect.com
K Ausmees, A Selyutina, K Kuett, K Lippur… - … and Nucleic Acids, 2011 - Taylor & Francis
A new enantiomerically pure carbacyclic nucleoside analogue with bimorpholine as a nonaromatic nucleobase was synthesized. The nucleoside analogue and bimorpholine were …
Number of citations: 5 www.tandfonline.com
C Vergne‐Vaxelaire, F Bordier… - Advanced Synthesis …, 2013 - Wiley Online Library
A high‐throughput screening of candidate nitrilases against 25 structurally diverse substrates allowed us to create a wide collection of 125 experimentally validated nitrilases. The …
Number of citations: 73 onlinelibrary.wiley.com
JM Lassaletta, R Fernández… - Journal of the …, 1996 - ACS Publications
The Michael addition of carbon nucleophiles to conjugated enones is one of the most powerful methods for carbon-carbon bond formation. Due to its relevance in the synthesis of …
Number of citations: 73 pubs.acs.org
E Brenna, M Crotti, FG Gatti, D Monti, F Parmeggiani… - Green …, 2017 - pubs.rsc.org
A three-step biocatalytic procedure is described for the conversion of methyl and ethyl cyclopentene- and cyclohexenecarboxylates into both the enantiomers of the corresponding chiral …
Number of citations: 29 pubs.rsc.org
E Díez, R Fernández, C Gasch… - The Journal of …, 1997 - ACS Publications
A versatile methodology for the nucleophilic formylation and cyanation of conjugated enones is reported. The procedure is based on the use of formaldehyde dimethylhydrazone, which, …
Number of citations: 66 pubs.acs.org
XQ Yu, T Shirai, Y Yamamoto… - Chemistry–An Asian …, 2011 - Wiley Online Library
Rhodium‐catalyzed 1,4‐addition of lithium 5‐methyl‐2‐furyltriolborate ([ArB(OCH 2 ) 3 CCH 3 ]Li, Ar=5‐methyl‐2‐furyl) to unsaturated ketones to give β‐furyl ketones was followed by …
Number of citations: 35 onlinelibrary.wiley.com
K Undheim - Amino Acids, 2008 - Springer
The focus has been on the development of methodology for stereoselective preparation of spiroannulated intermediates of the Schöllkopf chiron and further transformations to cyclic α-…
Number of citations: 40 link.springer.com
Y Futagi, M Kobayashi, K Narumi, A Furugen… - Cellular and Molecular …, 2019 - Springer
Human monocarboxylate transporters (hMCTs/SLC16As) mediate the transport of monocarboxylic compounds across plasma membranes. Among the hMCTs, hMCT1 and hMCT4 are …
Number of citations: 12 link.springer.com
二木悠哉 - 2020 - eprints.lib.hokudai.ac.jp
細胞膜は細胞内部と外部環境とを隔てるオルガネラであり, グリセロリン脂質を主成分とするリン脂質二重膜からなる. 細胞を取り巻く外部環境は, 特殊な例を除いて親水性の液体によって占められて…
Number of citations: 7 eprints.lib.hokudai.ac.jp

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